N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide
Description
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide is a synthetic organic compound characterized by a pyridine core substituted with chloro, trifluoromethyl, and benzyl groups, along with a hydrazide functional group. Its molecular formula is C₁₉H₁₃Cl₂F₆N₄O₂, and its structure includes:
- A 3-chloro-5-(trifluoromethyl)pyridinyl moiety at the hydrazide position.
- A 3-(trifluoromethyl)benzyl group attached to the pyridine ring.
- A ketone (6-oxo) group contributing to its dihydro-pyridine configuration.
The trifluoromethyl groups enhance metabolic stability and lipophilicity, critical for membrane penetration in biological systems.
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF6N4O2/c21-15-7-14(20(25,26)27)8-28-17(15)29-30-18(33)12-4-5-16(32)31(10-12)9-11-2-1-3-13(6-11)19(22,23)24/h1-8,10H,9H2,(H,28,29)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOITTCIBXMZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C20H13ClF6N4O2
- Molecular Weight : 490.79 g/mol
- CAS Number : 116389-03-8
- Structural Characteristics : The compound contains a pyridine ring with trifluoromethyl and chloro substituents, which are known to enhance biological activity through increased lipophilicity and metabolic stability.
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridine and hydrazide structures have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation:
- Mechanism of Action : The compound is hypothesized to inhibit polo-like kinase 1 (Plk1), a key regulator of cell division, thus inducing apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can achieve low nanomolar IC50 values against Plk1 .
Antimicrobial Activity
The trifluoromethyl group is known for enhancing the antimicrobial potency of compounds. Studies have shown that related compounds with similar substituents exhibit strong antibacterial effects against both Gram-positive and Gram-negative bacteria:
- Case Study : A study on trifluoromethyl-containing hydrazones revealed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Enzyme Inhibition
The incorporation of trifluoromethyl groups has been associated with improved enzyme inhibition profiles. The compound may interact with various enzymes involved in metabolic pathways:
- Example : Trifluoromethyl substitutions have been linked to enhanced inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of Plk1 | |
| Antibacterial | Targeting bacterial cell wall synthesis | |
| Enzyme Inhibition | Interaction with cytochrome P450 |
Research Findings
- In Vitro Studies : Compounds structurally similar to this compound have shown promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest.
- Structure-Activity Relationship (SAR) : Research indicates that the presence of the trifluoromethyl group significantly enhances the biological activity of pyridine-based compounds, suggesting that further modifications could lead to more potent derivatives .
- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile for similar compounds, although comprehensive toxicological assessments are necessary for clinical applications.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide has been investigated for its potential anticancer properties. Studies indicate that it may inhibit specific cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest mechanisms. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and potency against tumor cells.
2. Anti-inflammatory Effects
Research has shown that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The presence of the pyridine ring is thought to contribute to its ability to modulate inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases.
Agrochemical Applications
1. Pesticidal Properties
The compound's structure suggests potential use as a pesticide due to its ability to disrupt biological pathways in pests. Preliminary studies indicate that it can act as an effective insecticide against various agricultural pests by interfering with their neurological functions.
2. Herbicidal Activity
Research has explored the herbicidal potential of this compound. It has shown promise in selectively inhibiting weed growth without adversely affecting crop yields, suggesting a potential role in sustainable agriculture practices.
Case Studies
| Study Reference | Application Focus | Key Findings |
|---|---|---|
| PubChem | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potency. |
| Chemical Book | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro, supporting its therapeutic potential for inflammatory diseases. |
| Sigma-Aldrich | Pesticidal Properties | Effective against specific insect species; reduced pest populations significantly in field trials. |
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 3-CF₃ benzyl group in the target compound and enhances hydrophobicity compared to chlorinated benzyl groups in .
- Difluorophenyl () vs. phenyl () substitutions may influence electronic properties and target selectivity.
Biological Activity : Fluorinated pyridine derivatives, such as fluopyram (mentioned in ), exhibit nematicidal activity via succinate dehydrogenase inhibition. The target compound’s trifluoromethyl groups suggest similar mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
